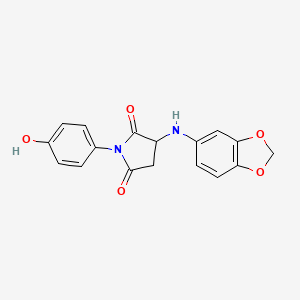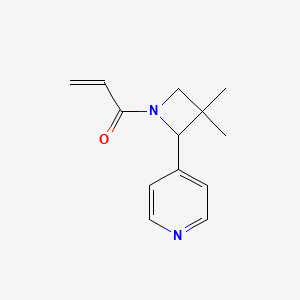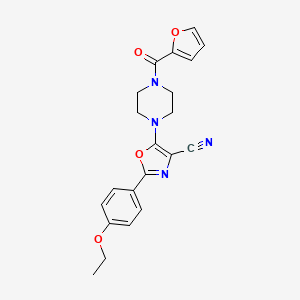
3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine dione, which is a class of compounds known for their diverse biological activities. This particular compound contains a benzodioxol moiety and a hydroxyphenyl group, which may contribute to its chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related pyrrolidine dione derivatives often involves the reaction of different aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives, which were evaluated as candidate herbicides . Another relevant synthesis approach includes the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which involves a multicomponent reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine dione derivatives can be complex, with the potential for restricted rotation around certain bonds due to conjugation effects, as observed in the dynamic NMR behavior of some pyrrolidone derivatives . The X-ray crystal structure determination of a related compound, (3E,4E)-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylene]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, provides insight into the molecular geometry and conformation of these types of compounds .
Chemical Reactions Analysis
Pyrrolidine dione derivatives can undergo various chemical reactions. For instance, the reaction of 4-(benzoylaminomethyl)pyridine 1-oxides with indan-1,3-dione in the presence of acetic anhydride leads to the formation of indan dione derivatives . The reactivity of the compound "this compound" would likely be influenced by the presence of the benzodioxol and hydroxyphenyl groups, which could participate in electrophilic substitution or other reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine dione derivatives are influenced by their functional groups. For example, the presence of electron-donating substituents on the phenyl ring is essential for herbicidal activity in some pyrrolidine dione derivatives . The inhibitory activity against glycolic acid oxidase observed in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives suggests that the substitution pattern on the pyrrolidine dione core can significantly affect biological activity . The compound , with its specific substituents, would likely exhibit unique physical and chemical properties that could be explored for potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has developed efficient synthetic routes and studied the chemical properties of compounds structurally related to "3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione." For instance, Alizadeh et al. (2007) described a one-pot synthesis method for highly functionalized compounds that exhibit dynamic NMR behavior due to restricted rotation around the CN bond, showcasing the compound's interesting chemical behavior and potential for further functionalization (Alizadeh, Rezvanian, & Zhu, 2007).
Pharmacological Applications
Derivatives of the core structure have been evaluated for their pharmacological applications, including as inhibitors of specific enzymes. Rooney et al. (1983) studied 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications (Rooney et al., 1983).
Materials Science
In the field of materials science, compounds with similar structures have been synthesized for potential use in electronic devices. Dobrikov et al. (2011) synthesized new low-molecular weight compounds with possible application in electroluminescent layers, highlighting the compound's utility in the development of organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Herbicidal Activity
Zhu et al. (2005) synthesized derivatives of pyrrolidine-2,4-diones as candidate herbicides, showing that certain electron-donating substituents significantly enhance herbicidal activity. This indicates the compound's potential application in agriculture for weed control (Zhu et al., 2005).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-12-4-2-11(3-5-12)19-16(21)8-13(17(19)22)18-10-1-6-14-15(7-10)24-9-23-14/h1-7,13,18,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACOWQXDROQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)
![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)


![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)